Cas no 2138160-91-3 (1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl-)
1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl-
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- Inchi: 1S/C8H15N5/c1-6-11-12-8-4-10-7(3-9-2)5-13(6)8/h7,9-10H,3-5H2,1-2H3
- InChI Key: GYSRGZINBYRWAM-UHFFFAOYSA-N
- SMILES: C12=NN=C(C)N1CC(CNC)NC2
1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768522-0.05g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 0.05g |
$1261.0 | 2024-05-22 | |
| Enamine | EN300-768522-0.1g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 0.1g |
$1320.0 | 2024-05-22 | |
| Enamine | EN300-768522-0.25g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 0.25g |
$1381.0 | 2024-05-22 | |
| Enamine | EN300-768522-0.5g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 0.5g |
$1440.0 | 2024-05-22 | |
| Enamine | EN300-768522-1.0g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 1.0g |
$1500.0 | 2024-05-22 | |
| Enamine | EN300-768522-2.5g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 2.5g |
$2940.0 | 2024-05-22 | |
| Enamine | EN300-768522-5.0g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 5.0g |
$4349.0 | 2024-05-22 | |
| Enamine | EN300-768522-10.0g |
methyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine |
2138160-91-3 | 95% | 10.0g |
$6450.0 | 2024-05-22 |
1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl-
Introduction to 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl (CAS No. 2138160-91-3)
The compound 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl (CAS No. 2138160-91-3) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule belongs to the triazolopyrazine class of heterocycles, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this compound consists of fused triazole and pyrazine rings, interconnected through a methanamine linkage at the 6-position. The presence of the tetrahydropyrimidine moiety and N,N-dimethyl substitution at the 3-position further enhances its pharmacological profile.
Recent studies have highlighted the importance of 1,2,4-triazolo[4,3-a]pyrazine derivatives in the development of novel therapeutic agents. The unique electronic and steric properties of these heterocycles make them valuable scaffolds for designing molecules with enhanced binding affinity and selectivity. In particular, the 5,6,7,8-tetrahydro-N,3-dimethyl modification introduces a conformationally flexible backbone that can optimize interactions with biological targets. This structural feature has been exploited in various drug discovery programs to improve oral bioavailability and metabolic stability.
The methanamine group at the 6-position serves as a critical pharmacophore in this compound. It provides a hydrogen bond acceptor site that can interact with polar residues in protein targets. Such interactions are often pivotal in modulating enzyme activity and receptor binding. The dimethyl substitution on the nitrogen atom further enhances the lipophilicity of the molecule while maintaining its solubility profile. These characteristics make it an attractive candidate for further derivatization and optimization.
Current research in heterocyclic chemistry has demonstrated that fused triazolopyrazine systems exhibit remarkable potential in addressing various therapeutic challenges. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The ability to fine-tune the electronic properties of these molecules through strategic functionalization has opened new avenues for drug development. The N,N-dimethyl group plays a crucial role in modulating reactivity and binding affinity by influencing both steric hindrance and electronic distribution.
The synthesis of 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-N,3-dimethyl (CAS No. 2138160-91-3) involves multi-step organic transformations that highlight the synthetic versatility of triazolopyrazine cores. Advanced methodologies such as transition-metal-catalyzed coupling reactions have been employed to construct the fused ring system efficiently. The introduction of the tetrahydropyrimidine moiety requires careful control over reaction conditions to ensure high regioselectivity and yield. These synthetic strategies are essential for producing libraries of derivatives for high-throughput screening.
In vitro studies have begun to unravel the biological significance of this compound. Preliminary data suggest that it interacts with several protein targets with high specificity. The triazolopyrazine scaffold is known to disrupt protein-protein interactions by occupying hydrophobic pockets or by engaging in hydrogen bonding networks within macromolecular targets. The 5,6,7,8-tetrahydro-N structure contributes to its ability to navigate complex binding sites while maintaining structural integrity under physiological conditions.
The pharmaceutical industry has recognized the potential of heterocyclic compounds like 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,N,3-dimethyl (CAS No. 2138160-91-3) as lead compounds for drug discovery programs. By leveraging computational chemistry tools such as molecular docking and quantum mechanical calculations, researchers can predict binding modes and optimize lead structures before experimental validation. These computational approaches have accelerated the drug development pipeline by reducing reliance on trial-and-error experimentation.
The future prospects for this compound are promising as it represents a novel chemical entity with unexplored pharmacological applications. Further investigation into its mechanism of action will provide insights into its therapeutic potential across multiple disease indications. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical candidates that address unmet medical needs.
In conclusion,1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine,5,6,7,8-tetrahydro-N,3-dimethyl (CAS No. 2138160-91-3) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features offer a rich foundation for developing next-generation therapeutics that target complex biological pathways with precision and efficacy.
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